![molecular formula C8H8Cl2O B2969587 (R)-1-(3,5-dichlorophenyl)ethanol CAS No. 1629065-91-3](/img/structure/B2969587.png)
(R)-1-(3,5-dichlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(3,5-dichlorophenyl)ethanol” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Synthesis Analysis
While specific synthesis methods for “®-1-(3,5-dichlorophenyl)ethanol” were not found, a related compound, EnantiopureN-(3,5-Dichlorophenyl)-2-hydroxysuccinimides (NDHS), has been synthesized in a laboratory . The key step for NDHS synthesis is the intramolecular nucleophilic cyclization via the amide N-atom with retention of configuration of the original stereogenic center .Molecular Structure Analysis
The molecular structure of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “®-1-(3,5-dichlorophenyl)ethanol” were not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Scientific Research Applications
Bio-Ethanol for Hydrogen Production
Bio-ethanol, a renewable energy carrier produced from biomass fermentation, has been studied extensively for hydrogen production through reforming processes. Catalysts like Rh and Ni have shown promise in ethanol steam reforming for hydrogen production. This research indicates the critical role of catalysts and their supports in enhancing hydrogen production efficiency and long-term stability, relevant for (R)-1-(3,5-dichlorophenyl)ethanol if used in similar contexts (Ni, Leung, & Leung, 2007).
Ethanol Synthesis Mechanisms
Understanding the mechanisms of ethanol synthesis on catalysts like rhodium (Rh) can aid in designing more efficient processes for ethanol production. This area of study looks into the formation of stable acetate species on Rh surfaces, highlighting the intricate balance between ethanol's roles as a reactant and a product in chemical syntheses, potentially including the synthesis or utilization of this compound (Bwoker, 1992).
Bio-Alcohols in Diesel Engines
Research on bio-alcohols, including ethanol, as alternative fuels for diesel engines has explored their impact on combustion, performance, and emissions. This work emphasizes the potential of bio-alcohols in reducing particulate emissions and improving engine efficiency, which could be relevant for the applications of derivatives of ethanol, such as this compound (Kumar & Saravanan, 2016).
Ethanol's Role in Chemical Fixation
The use of ethanol in chemical fixation processes, such as in methacarn (methanol-Carnoy) fixation, provides insights into its utility in preserving tissue morphology for microscopic examination. Such applications underscore ethanol's versatility in both industrial and research settings, which may extend to specific ethanol derivatives in histological and biochemical studies (Puchtler et al., 1970).
Ethanol in Catalysis
The catalytic activity of various compounds in processes like ethanol steam reforming (ESR) for hydrogen production illustrates the intersection of catalysis and ethanol chemistry. Research in this domain focuses on optimizing catalysts to enhance conversion and selectivity towards desired products, relevant for exploring the catalytic roles of ethanol derivatives (Contreras et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.